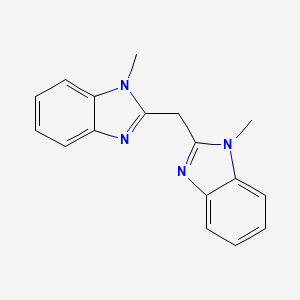

Bis(1-methylbenzimidazol-2-yl)methane

Description

Structure

3D Structure

Properties

CAS No. |

55514-10-8 |

|---|---|

Molecular Formula |

C17H16N4 |

Molecular Weight |

276.34 g/mol |

IUPAC Name |

1-methyl-2-[(1-methylbenzimidazol-2-yl)methyl]benzimidazole |

InChI |

InChI=1S/C17H16N4/c1-20-14-9-5-3-7-12(14)18-16(20)11-17-19-13-8-4-6-10-15(13)21(17)2/h3-10H,11H2,1-2H3 |

InChI Key |

NLZJPFXHUPNNEK-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N=C1CC3=NC4=CC=CC=C4N3C |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CC3=NC4=CC=CC=C4N3C |

Other CAS No. |

55514-10-8 |

Synonyms |

bis(1-methylbenzimidazol-2-yl)methane |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Bis(1-methylbenzimidazol-2-yl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(1-methylbenzimidazol-2-yl)methane, a key heterocyclic compound with applications in coordination chemistry and materials science. This document details a likely synthetic protocol, expected characterization data, and the logical workflow for its preparation and analysis.

Introduction

This compound, also known as 2,2'-methylenebis(1-methyl-1H-benzimidazole), is a bidentate N-heterocyclic ligand. The presence of two benzimidazole moieties linked by a methylene bridge allows for the formation of stable complexes with various metal ions. These complexes are of interest for their potential catalytic, luminescent, and biological properties. This guide outlines the synthetic route to this compound and the analytical techniques used for its structural confirmation.

Synthesis Pathway

The synthesis of this compound can be logically derived from the established synthesis of its unmethylated analog, Bis(1H-benzo[d]imidazol-2-yl)methane. The core of the reaction is the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent. In this case, N-methyl-o-phenylenediamine serves as the key precursor, and malonic acid provides the methylene bridge.

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following protocol is a proposed method based on the synthesis of analogous compounds.

Materials:

-

N-methyl-o-phenylenediamine

-

Malonic acid

-

Polyphosphoric acid (PPA)

-

10% Sodium hydroxide solution

-

Ethanol

-

Deionized water

Procedure:

-

To a round-bottom flask, add N-methyl-o-phenylenediamine (2.0 equivalents) and malonic acid (1.0 equivalent).

-

Add polyphosphoric acid as a condensing agent and solvent.

-

Heat the reaction mixture with stirring at 180-200 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-cold water.

-

Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until a precipitate is formed.

-

Filter the crude product using a Buchner funnel and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.

Caption: Workflow for the characterization of the synthesized compound.

Data Presentation

The following tables summarize the expected quantitative data for this compound, based on the known data for its unmethylated analog.

Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 - 7.70 | m | 4H | Aromatic protons (H4, H7) |

| ~ 7.20 - 7.30 | m | 4H | Aromatic protons (H5, H6) |

| ~ 4.40 | s | 2H | Methylene protons (-CH₂-) |

| ~ 3.80 | s | 6H | Methyl protons (-NCH₃) |

Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | C2 (Benzimidazole) |

| ~ 142.0 | C7a (Benzimidazole) |

| ~ 136.0 | C3a (Benzimidazole) |

| ~ 122.0 | C5, C6 (Benzimidazole) |

| ~ 110.0 | C4, C7 (Benzimidazole) |

| ~ 30.0 | Methylene carbon (-CH₂-) |

| ~ 29.0 | Methyl carbon (-NCH₃) |

Table 3: Expected Mass Spectrometry Data

| Technique | Expected m/z | Ion |

| ESI-MS | [M+H]⁺ | C₁₇H₁₇N₄⁺ |

Table 4: Expected IR and UV-Vis Spectral Data

| Technique | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Assignment |

| IR | ~ 3050 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch | |

| ~ 1620 | C=N stretch | |

| ~ 1480 | Aromatic C=C stretch | |

| UV-Vis (in Ethanol) | ~ 280, ~ 285 | π → π* transitions |

Signaling Pathways and Applications

Currently, there is limited to no information available in the public domain regarding the specific interaction of this compound with biological signaling pathways. Its primary area of research and application lies in coordination chemistry, where it serves as a versatile ligand for the synthesis of metal complexes. These complexes are investigated for their potential in:

-

Catalysis: Acting as catalysts in various organic transformations.

-

Materials Science: Forming luminescent materials and metal-organic frameworks (MOFs).

-

Bioinorganic Chemistry: Mimicking the active sites of metalloenzymes.

Further research is required to explore any potential pharmacological activity and its mechanism of action.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed experimental protocol, based on established chemical principles, offers a reliable pathway for its preparation. The expected characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound. While its direct biological applications are yet to be extensively explored, its significance as a ligand in coordination chemistry opens avenues for the development of novel materials and catalysts.

Spectroscopic Profile of Bis(1-methylbenzimidazol-2-yl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Bis(1-methylbenzimidazol-2-yl)methane, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its characteristic signatures in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related benzimidazole derivatives.

Core Spectroscopic Data

The spectroscopic data for this compound is primarily based on the analysis of its parent analogue, Bis(1H-benzo[d]imidazol-2-yl)methane, due to the limited availability of direct experimental data for the N-methylated compound. The presence of the methyl groups on the nitrogen atoms is expected to induce slight shifts in the observed spectral values, which should be taken into consideration during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) are summarized below, based on data for Bis(1H-benzo[d]imidazol-2-yl)methane recorded in DMSO-d₆.[1]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on Bis(1H-benzo[d]imidazol-2-yl)methane in DMSO-d₆) [1]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | ~3.79 | ~39.00 |

| Benzimidazole C4-H & C7-H | ~7.68 | - |

| Benzimidazole C5-H & C6-H | ~7.16 | - |

| Benzimidazole C4 & C7 | - | ~116.00 |

| Benzimidazole C5 & C6 | - | ~124.20 |

| Benzimidazole C2 | - | ~152.88 |

| Benzimidazole C3a & C7a | - | ~138.12, ~143.82 |

| N-Methyl (-NCH₃) | Expected ~3.5-4.0 | Expected ~30-35 |

Note: The chemical shifts for the N-methyl protons and carbons are estimations and may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data presented is based on the IR spectrum of Bis(1H-benzo[d]imidazol-2-yl)methane.[1] The N-H stretching vibration present in the parent compound will be absent in the N-methylated derivative.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound (based on Bis(1H-benzo[d]imidazol-2-yl)methane) [1]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | ~3050 |

| C-H stretching (aliphatic, -CH₂- and -CH₃) | ~2950-2850 |

| C=N stretching (imidazole) | ~1620 |

| C=C stretching (aromatic) | ~1600, ~1480 |

| C-N stretching | ~1350 |

| C-H bending (aromatic) | ~850-750 |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission properties of this compound are crucial for understanding its potential applications in areas such as fluorescent probes and optoelectronics. Data for the closely related bis(benzimidazol-2-yl)methane dichloride suggests the following characteristics.[2]

Table 3: UV-Vis Absorption and Fluorescence Data for a Related Bis(benzimidazole) Compound [2]

| Parameter | Value | Conditions |

| Absorption Maximum (λ_max) | ~280 nm | In solution |

| Absorption Shoulder | ~320 nm | In solution |

| Emission | Purple Fluorescence | In DMF |

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic characterization of this compound.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FT-IR spectrum using the KBr pellet method is detailed below.

UV-Vis and Fluorescence Spectroscopy

The following workflow outlines the steps for conducting UV-Vis absorption and fluorescence emission spectroscopy.

References

Bis(1-methylbenzimidazol-2-yl)methane: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the solubility and stability of Bis(1-methylbenzimidazol-2-yl)methane. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for the evaluation of benzimidazole derivatives in a research and drug development context.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. For a compound like this compound, which has a predominantly hydrophobic structure, assessing its solubility in various media is a fundamental step. Solubility is typically categorized into kinetic and thermodynamic solubility.

Experimental Protocols for Solubility Determination

1.1.1. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period when a concentrated DMSO stock solution is diluted into an aqueous buffer. This high-throughput screening method is valuable in early drug discovery to quickly assess a large number of compounds.[1][2][3][4][5]

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Dilution: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values). This results in a final DMSO concentration of 1%.

-

Incubation: The plate is sealed and shaken at room temperature for a specified period, typically 1 to 2 hours.[1]

-

Precipitation Detection: The presence of precipitate is determined using various methods:

-

Nephelometry: A nephelometer measures the scattering of light by undissolved particles in the solution.[1][6]

-

Direct UV Assay: The solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance at a predetermined wavelength.[1][2]

-

LC-MS/MS Analysis: For higher precision, the concentration in the filtered solution can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5]

-

1.1.2. Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility is the true equilibrium solubility of a compound, determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period. This method is considered the "gold standard" for solubility measurement and is crucial for pre-formulation and formulation development.[7][8][9]

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents and buffers (e.g., water, PBS at pH 5.0, 7.4, and 9.0, simulated gastric fluid, simulated intestinal fluid).

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[10]

-

Quantification: The concentration of this compound in the clear supernatant/filtrate is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[10]

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different conditions.

| Solubility Type | Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Kinetic | Simulated Gastric Fluid | 1.2 | 37 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Water | ~7.0 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS | 5.0 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS | 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | PBS | 9.0 | 25 | [Experimental Value] | [Calculated Value] |

| Thermodynamic | Ethanol | N/A | 25 | [Experimental Value] | [Calculated Value] |

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Stability testing is typically performed according to the International Council for Harmonisation (ICH) guidelines.[11][12][13]

Experimental Protocols for Stability Assessment

2.1.1. Solid-State Stability

Solid-state stability studies evaluate the impact of temperature, humidity, and light on the solid form of the compound.

Detailed Protocol:

-

Sample Preparation: Aliquots of solid this compound are placed in appropriate containers (e.g., glass vials).

-

Storage Conditions: The samples are stored under various conditions as per ICH guidelines, including:

-

Time Points: Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12 months for long-term studies).[15]

-

Analysis: At each time point, the samples are analyzed for appearance, purity (by HPLC), and the presence of degradation products.

2.1.2. Solution-State Stability

Solution-state stability is important for developing liquid formulations and for understanding the compound's behavior in biological fluids.

Detailed Protocol:

-

Solution Preparation: Prepare solutions of this compound in various relevant solvents and buffers at a known concentration.

-

Storage: The solutions are stored at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours, and weekly).

-

Analysis: The samples are analyzed by HPLC to determine the remaining concentration of the parent compound and the formation of any degradants.

2.1.3. Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and pathways. This is essential for developing and validating stability-indicating analytical methods.[16][17][18][19]

Detailed Protocol:

-

Acidic Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: The compound is dissolved and treated with a base (e.g., 0.1 M NaOH) at room temperature and elevated temperature.

-

Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 80°C) in a controlled oven.

-

Photostability: The compound (both in solid state and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Samples are analyzed at appropriate time points to determine the extent of degradation.

Data Presentation for Stability

Stability data should be tabulated to clearly show the change in purity and the formation of degradation products over time under different conditions.

Solid-State Stability Data Example (Accelerated Conditions: 40°C/75% RH)

| Time Point (Months) | Appearance | Purity (%) (by HPLC) | Total Impurities (%) | Individual Impurity 1 (%) | Individual Impurity 2 (%) |

| 0 | White Powder | 99.8 | 0.2 | 0.1 | 0.1 |

| 3 | White Powder | 99.5 | 0.5 | 0.2 | 0.3 |

| 6 | Off-white Powder | 99.0 | 1.0 | 0.4 | 0.6 |

Forced Degradation Data Summary

| Stress Condition | Duration | Temperature | Purity (%) | Degradation (%) | Number of Degradants | Major Degradant (RT/m/z) |

| 0.1 M HCl | 24 h | 60°C | [Value] | [Value] | [Value] | [Value] |

| 0.1 M NaOH | 24 h | 60°C | [Value] | [Value] | [Value] | [Value] |

| 3% H₂O₂ | 24 h | RT | [Value] | [Value] | [Value] | [Value] |

| Heat (Solid) | 7 days | 80°C | [Value] | [Value] | [Value] | [Value] |

| Light (Solid) | ICH Q1B | RT | [Value] | [Value] | [Value] | [Value] |

Visualized Workflows

Solubility Determination Workflow

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Testing Program Workflow

Caption: Workflow for a comprehensive stability testing program.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. rheolution.com [rheolution.com]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. editverse.com [editverse.com]

- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 13. scribd.com [scribd.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. database.ich.org [database.ich.org]

- 16. acdlabs.com [acdlabs.com]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. onyxipca.com [onyxipca.com]

- 19. sgs.com [sgs.com]

Thermal Analysis of Bis(1-methylbenzimidazol-2-yl)methane: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

This document addresses the current scientific literature concerning the thermal analysis of Bis(1-methylbenzimidazol-2-yl)methane. Despite its application as a ligand in coordination chemistry, detailed studies focusing specifically on its thermal decomposition and phase behavior are not extensively available in the public domain. This guide summarizes the limited information found and outlines general experimental protocols relevant to the thermal analysis of similar N-heterocyclic compounds.

Overview of Thermal Properties

Comprehensive thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not readily found in published literature. However, thermal analysis has been performed on coordination complexes and structurally related benzimidazole derivatives, which can provide some context.

For instance, a study involving a metal complex incorporating a similar benzimidazole-based ligand reported on its thermal stability. While not directly detailing the behavior of the free ligand, such studies indicate that the thermal properties are of interest in the characterization of these materials. Researchers have noted that thermal analysis, in conjunction with other techniques, is crucial for understanding the structure and stability of metal chelates derived from benzimidazole ligands.

Experimental Protocols for Thermal Analysis

While specific experimental conditions for this compound are not published, the following represents a standard methodology for conducting TGA and DSC analyses on organic compounds of this nature.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: The analysis is performed using a thermogravimetric analyzer.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 800 °C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rates (from the derivative thermogravimetric, DTG, curve) are key parameters.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow to or from a sample as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The analysis is carried out using a differential scanning calorimeter.

-

Experimental Conditions:

-

Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained.

-

Temperature Program: A heat-cool-heat cycle is often employed. For example, the sample is heated from ambient temperature to a point above its expected melting point, cooled at a controlled rate, and then reheated. A typical heating/cooling rate is 10 °C/min.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are identified by their characteristic peaks.

Logical Workflow for Thermal Characterization

The following diagram illustrates a typical workflow for the thermal analysis of a novel or under-characterized compound like this compound.

Conclusion

While direct experimental data on the thermal analysis of this compound is sparse in the current body of scientific literature, established methodologies for TGA and DSC provide a clear path for its characterization. The thermal stability and phase behavior of this compound are critical parameters for its application in materials science and drug development. Future research is necessary to fully elucidate its thermal properties and decomposition pathways.

"Bis(1-methylbenzimidazol-2-yl)methane coordination chemistry"

An In-depth Technical Guide on the Coordination Chemistry of Bis(1-methylbenzimidazol-2-yl)methane

Introduction

The field of coordination chemistry continually explores novel ligands to construct metal complexes with unique structural, electronic, and reactive properties. Among these, nitrogen-donor heterocyclic ligands have garnered significant attention due to their versatile coordination modes and the diverse applications of their metal complexes. This compound, hereafter referred to as L, is a notable example.

Structurally, the ligand consists of two 1-methylbenzimidazole units linked by a flexible methylene (-CH₂-) bridge. This arrangement allows the two nitrogen donor atoms to act as a bidentate chelating agent, typically forming a stable six-membered ring upon coordination to a metal center. The N-methylation of the benzimidazole rings prevents the formation of coordination polymers through N-H bridging, favoring the formation of discrete mononuclear complexes.[1] The flexible nature of the methylene spacer allows the ligand to adapt to the geometric preferences of various metal ions, leading to complexes with distorted tetrahedral, square planar, or octahedral geometries.[2]

The resulting metal complexes have shown promise in several fields, particularly as potential therapeutic agents. Research has highlighted their anticancer properties, with some derivatives showing significant cytotoxicity against various cancer cell lines and activity as DNA topoisomerase I inhibitors.[3][4] This guide provides a comprehensive overview of the synthesis, coordination behavior, structural characteristics, and experimental protocols related to this compound and its metal complexes, aimed at researchers in chemistry and drug development.

Synthesis and Coordination

Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through the condensation reaction of N,N'-dimethyl-1,2-phenylenediamine with malonic acid or its derivatives. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst and dehydrating agent.

General Coordination Behavior

This compound acts as a neutral bidentate ligand, coordinating to metal ions through the imine nitrogen atoms (N3) of the two benzimidazole rings. The formation of a six-membered chelate ring is a defining feature of its coordination chemistry. The flexibility of the central methylene bridge allows for a significant variation in the N-M-N "bite" angle, accommodating the steric and electronic requirements of different metal ions.

Caption: General coordination mode of this compound.

Experimental Protocols

Synthesis of Bis((1-methylbenzimidazol-2-yl)methyl)amine

This protocol is adapted from a method for a closely related and structurally similar ligand, bis((1-methylbenzimidazol-2-yl)methyl)amine, which provides insight into the synthesis of the methane-bridged analogue.[5]

-

Reagents and Solvents : N,N'-dimethyl-1,2-phenylenediamine, iminodiacetic acid, hydrochloric acid (4M), sodium hydroxide, methanol.

-

Procedure : a. A mixture of N,N'-dimethyl-1,2-phenylenediamine and iminodiacetic acid is refluxed in 4M hydrochloric acid for 24-48 hours. b. The reaction mixture is cooled to room temperature and filtered to remove any solid impurities. c. The filtrate is neutralized with a concentrated sodium hydroxide solution until a precipitate forms. d. The precipitate is collected by vacuum filtration, washed thoroughly with deionized water, and then with a small amount of cold methanol. e. The crude product is recrystallized from a suitable solvent system (e.g., methanol/water) to yield the pure ligand.

-

Characterization : The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

General Synthesis of Metal Complexes

-

Reagents and Solvents : this compound (L), a metal salt (e.g., Mn(OAc)₂, CoCl₂, NiCl₂, Cu(ClO₄)₂, Zn(OAc)₂), a suitable solvent (e.g., methanol, ethanol, acetonitrile).

-

Procedure : a. Dissolve the ligand L (typically 2 molar equivalents) in the chosen solvent, with gentle heating if necessary. b. In a separate flask, dissolve the metal salt (1 molar equivalent) in the same solvent. c. Add the metal salt solution dropwise to the ligand solution with constant stirring. d. A precipitate may form immediately, or the reaction mixture may need to be stirred at room temperature or refluxed for several hours. e. After the reaction is complete, cool the mixture to room temperature. If crystals suitable for X-ray diffraction are desired, the solution may be left for slow evaporation or layered with a less polar solvent. f. Collect the solid product by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Characterization : The resulting complexes are characterized by elemental analysis, FT-IR spectroscopy, UV-Vis spectroscopy, and, where applicable, single-crystal X-ray diffraction.

Structural and Spectroscopic Data

The coordination of this compound and its derivatives to various metal ions results in complexes with distinct structural and spectroscopic features.

Table 1: Crystallographic Data for Related Bis(benzimidazole) Ligands and Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Bis((1-methylbenzimidazol-2-yl)methyl)amine | Triclinic | P-1 | 6.612(4) | 8.800(5) | 13.777(8) | 79.329(6) | [5] |

| Bis(1H-benzimidazol-1-yl)methane·H₂O | Triclinic | P-1 | 7.3035(6) | 8.9731(8) | 11.1943(10) | 103.408(2) | [1] |

| [Ag(C₉H₈N₆)₂]NO₃¹ | Monoclinic | P2₁/n | 11.125(2) | 9.3276(19) | 20.189(4) | 94.80(3) | [6] |

| Bis(benzimidazol-2-yl)methane Dichloride | Orthorhombic | Pbcn | 9.973(2) | 9.5012(19) | 15.574(3) | - | [2] |

¹ Ligand = 1-[(benzimidazol-1-yl)methyl]-1H-1,2,3,4-tetrazole

Table 2: Selected Spectroscopic Data for Platinum(II) Complexes of 2,6-bis(N-methylbenzimidazol-2-yl)pyridine

While data for the specific title ligand is sparse in the provided context, the following data for a structurally related tridentate analogue, 2,6-bis(N-methylbenzimidazol-2-yl)pyridine (mbzimpy), illustrates typical spectroscopic features.

| Complex | ¹H NMR (N-CH₃, δ/ppm) | Absorption λₘₐₓ (nm) (Transition) | Emission λₘₐₓ (nm) (77 K) | Ref. |

| [Pt(mbzimpy)Cl]⁺ | 3.74 (s, 6H) | ~380 (¹MLCT) | 480 | [7] |

| [Pt(mbzimpy)(C≡CPh)]⁺ | - | ~430 (¹LLCT/MLCT) | 470 | [7] |

| [Pt(mbzimpy)CH₃]⁺ | 4.36 (s, 6H) | ~390 (¹MLCT) | 560 | [7] |

Applications in Drug Development

Complexes derived from bis(benzimidazole) scaffolds are of significant interest to drug development professionals due to their wide range of biological activities.

Anticancer Activity

Several studies have demonstrated the potential of bis(benzimidazole) derivatives and their metal complexes as anticancer agents.[4] The mechanism of action is often attributed to their ability to interfere with fundamental cellular processes. One key target identified is DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[3] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis in cancer cells. Malonic acid derivatives of bis-benzimidazoles have been found to be particularly active in this regard and have shown cytotoxicity against breast (MCF7) and skin (A431) cancer cell lines.[3]

Caption: Proposed mechanism of anticancer action via Topoisomerase I inhibition.

Antimicrobial and Other Activities

Beyond anticancer applications, the benzimidazole core is associated with a broad spectrum of biological activities, including antifungal, antiviral, and antiparasitic properties.[4][8] The coordination of metal ions can enhance these activities. For instance, nickel(II) complexes with related bis(benzimidazole) ligands have demonstrated significant antimicrobial and antifungal activity against a wide spectrum of bacterial and yeast strains.[8]

Conclusion

This compound is a versatile and accessible N,N-donor ligand whose coordination chemistry offers a rich platform for the development of novel metal complexes. The flexibility of its methylene bridge enables the formation of stable chelates with a variety of metal ions, leading to compounds with diverse geometries and properties. The significant biological activity, particularly the anticancer potential, of these complexes underscores their importance for researchers in medicinal chemistry and drug discovery. Further exploration of this ligand and its derivatives is poised to yield new catalysts, materials, and therapeutic agents.

References

- 1. Bis(1H-benzimidazol-1-yl)methane monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

"literature review of Bis(1-methylbenzimidazol-2-yl)methane derivatives"

An In-depth Technical Guide to Bis(1-methylbenzimidazol-2-yl)methane Derivatives

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Among these, bis-benzimidazole derivatives, characterized by two benzimidazole rings linked together, have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] This technical guide provides a comprehensive literature review of a specific subclass: this compound and its derivatives. It consolidates key findings on their synthesis, physicochemical properties, and biological applications, with a focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of key processes to facilitate further research and development.

Introduction to Bis-Benzimidazole Derivatives

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is structurally similar to naturally occurring nucleotides, allowing it to interact with various biological macromolecules.[1] This mimicry has led to the development of numerous benzimidazole-based drugs with a wide spectrum of activities.[2][5]

Bis-benzimidazole derivatives, which feature two linked benzimidazole units, often exhibit enhanced biological efficacy. Their planar, rigid structures allow them to function as effective DNA minor groove binders and inhibitors of key enzymes like topoisomerases.[6][7] The nature of the linker connecting the two heterocyclic rings, as well as the substitutions on the benzimidazole core, can be systematically modified to tune their biological activity, selectivity, and pharmacokinetic properties. This guide focuses specifically on derivatives of this compound, where the nitrogen atoms of the imidazole rings are methylated, a modification known to influence solubility, cell permeability, and target interaction.

Synthesis and Characterization

The synthesis of bis-benzimidazole derivatives is typically achieved through the condensation of o-phenylenediamines with dicarboxylic acids or their equivalents. The "methane" linker in the title compound originates from malonic acid or a similar one-carbon source.

General Synthesis Workflow

The primary synthetic route involves the reaction of N-methyl-o-phenylenediamine with a dicarboxylic acid, often catalyzed by a dehydrating agent like polyphosphoric acid (PPA) or conducted in strong acidic media like hydrochloric acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Phillips Condensation

This protocol describes a representative method for synthesizing bis-benzimidazole derivatives by condensing an o-phenylenediamine with a dicarboxylic acid in an acidic medium.

-

Reaction Setup: A mixture of N-methyl-o-phenylenediamine (2 equivalents) and malonic acid (1 equivalent) is prepared in 4 M aqueous hydrochloric acid.[8]

-

Condensation: The reaction mixture is heated under reflux for a period of 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., ammonium hydroxide or sodium carbonate solution) until precipitation of the crude product is complete.

-

Purification: The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization: The crude product is further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the pure this compound derivative.[9]

-

Characterization: The final product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and its purity is confirmed by elemental analysis.

Biological Activities and Mechanisms

Derivatives of this compound have shown significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.

Anticancer Activity

The primary mechanism of anticancer action for many bis-benzimidazole derivatives is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription.[3] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.

Biological Screening Workflow

Caption: Workflow for evaluating the anticancer potential of synthesized derivatives.

Table 1: Cytotoxicity of Bis-Benzimidazole Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | MCF7 (Breast) | Cytostatic | Active (Value not specified) | [3] |

| bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane | A431 (Skin) | Cytostatic | Active (Value not specified) | [3] |

| Derivative 11a | 60 Cancer Cell Lines | Growth Inhibition | 0.16 - 3.6 | [7] |

| Derivative 12a | 60 Cancer Cell Lines | Growth Inhibition | 0.16 - 3.6 | [7] |

| Derivative 12b | 60 Cancer Cell Lines | Growth Inhibition | 0.16 - 3.6 | [7] |

| MS-247 | 39 Cancer Cell Lines | Antitumor | Active |[6] |

Note: Data for the specific N-methylated methane derivative is limited; values for closely related structures are presented to indicate the potential of the scaffold.

Apoptotic Signaling Pathway

Studies have shown that potent bis-benzimidazole derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis.[7]

Caption: Simplified pathway showing induction of apoptosis by a Topoisomerase I inhibitor.

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

-

Reaction Mixture: A standard reaction mixture contains supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase I, and the assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, and BSA).

-

Inhibitor Addition: The bis-benzimidazole test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A control reaction contains only DMSO.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.[3]

-

Termination: The reaction is stopped by adding a loading dye containing SDS and proteinase K.

-

Electrophoresis: The DNA samples are analyzed by electrophoresis on a 1% agarose gel.

-

Analysis: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of the enzyme is determined by the persistence of the supercoiled DNA form, as opposed to the relaxed form seen in the control lane. The concentration required for 50% inhibition (IC50) is then calculated.[7]

Antimicrobial Activity

Bis-benzimidazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism is often attributed to the inhibition of essential cellular processes like DNA synthesis or cell wall formation.

Table 2: Antimicrobial Activity (MIC) of Bis-Benzimidazole Derivatives

| Compound | Organism | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Compound 25 | Gram-negative bacteria | 7.81 | Ampicillin | 32.25 | [4] |

| Compound 19 | S. aureus | < 3.90 | - | - | [4] |

| Compound 3d | S. aureus | 40 | Kanamycin | - | [10] |

| Compound 3f | S. aureus | 120 | Kanamycin | - |[10] |

Note: The compounds listed are representative of the bis-benzimidazole class, highlighting their potential. Specific data for this compound was not available in the initial search.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL).

-

Controls: Positive (microorganism, no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., ampicillin, gentamicin) is also tested under the same conditions.[4][11]

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Physicochemical and Fluorescent Properties

Some bis-benzimidazole derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them candidates for use as molecular probes or in optoelectronics.

Table 3: Physicochemical Properties of Selected Bis-Benzimidazole Derivatives

| Compound | Property | Value | Solvent | Reference |

|---|---|---|---|---|

| C15H13N4²⁺ 2Cl⁻ | Fluorescence | Emits purple fluorescence | DMF | [12] |

| 10i | λmax (UV-Vis) | 209, 236, 293 nm | - | [11] |

| Ligand L | λmax (UV-Vis) | 250-290 nm (π→π*) | Acetonitrile |[13] |

Note: C15H13N4²⁺ 2Cl⁻ is the dichloride salt of bis(benzimidazol-2-yl)methane.

Structure-Activity Relationships (SAR)

The biological activity of bis-benzimidazole derivatives is highly dependent on their chemical structure. Key SAR observations include:

-

Substituents on the Benzene Ring: The introduction of methyl groups at the 5- and/or 6-positions has been shown to enhance activity against DNA topoisomerase I.[3] Electron-withdrawing groups, such as bromo substituents, can strengthen antibacterial activity.[10]

-

Linker Chain: The length and flexibility of the carbon chain connecting the two benzimidazole rings can influence DNA binding affinity and biological activity.

-

N-Alkylation: Methylation at the N1 position, as in the title compound, can improve cellular uptake and alter target binding compared to N-H analogues.

Conclusion and Future Perspectives

This compound and its related derivatives represent a promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis and amenability to chemical modification allow for the systematic exploration of structure-activity relationships. The potent anticancer activity, primarily through the inhibition of DNA topoisomerase I, and significant antimicrobial effects highlight their potential in addressing critical unmet medical needs.

Future research should focus on synthesizing and screening a broader library of N-methylated derivatives to fully elucidate their therapeutic potential. Detailed mechanistic studies, including co-crystallization with biological targets, will be crucial for rational drug design. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be essential for their translation into clinical candidates. The fluorescent properties of certain derivatives also warrant further investigation for potential applications in diagnostics and bioimaging.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. revroum.lew.ro [revroum.lew.ro]

"CAS number and chemical data for Bis(1-methylbenzimidazol-2-yl)methane"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-methylbenzimidazol-2-yl)methane is a heterocyclic organic compound belonging to the bis-benzimidazole family. Compounds in this class are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical data, a putative synthesis protocol, and the potential mechanism of action of this compound, with a focus on its likely role as a DNA topoisomerase inhibitor.

Chemical Data

This compound, with the CAS Number 55514-10-8, possesses the molecular formula C₁₇H₁₆N₄.[1] A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55514-10-8 | [1] |

| Molecular Formula | C₁₇H₁₆N₄ | [1] |

| Molecular Weight | 276.34 g/mol | [1] |

| IUPAC Name | 1-methyl-2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole | |

| Synonyms | 2,2'-Methylenebis(1-methyl-1H-benzimidazole) | [1] |

| XLogP3 | 3.3 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 276.137497 g/mol | [1] |

| Topological Polar Surface Area | 35.6 Ų | [1] |

| Heavy Atom Count | 21 | [1] |

Experimental Protocols

Putative Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of analogous benzimidazole derivatives, a plausible synthetic route involves the condensation of N-methyl-o-phenylenediamine with a suitable dicarboxylic acid or its derivative. A proposed method is outlined below.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

N-methyl-o-phenylenediamine

-

Malonic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate solution (10%)

-

Ethanol

-

Activated charcoal

Procedure:

-

To a round-bottom flask, add N-methyl-o-phenylenediamine (2 equivalents) and malonic acid (1 equivalent).

-

Add polyphosphoric acid as a condensing agent and solvent.

-

Heat the reaction mixture with stirring, for example, to 180-200°C, for a period of 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to approximately 80°C and pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

For purification, recrystallize the crude product from a suitable solvent, such as ethanol. The use of activated charcoal may be necessary to remove colored impurities.

-

Dry the purified crystals under vacuum to obtain this compound.

-

Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Biological Activity Assessment: Cytotoxicity and Topoisomerase Inhibition

Based on studies of structurally similar bis-benzimidazole compounds, this compound is anticipated to exhibit cytotoxic and DNA topoisomerase inhibitory activities. The following are generalized protocols for assessing these biological effects.

1. Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

2. DNA Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of the compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Human DNA Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)

-

This compound stock solution (in DMSO)

-

Loading dye

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding DNA Topoisomerase I to each tube. Include a negative control (no enzyme) and a positive control (enzyme with no inhibitor).

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the positive control.

Potential Signaling Pathway and Mechanism of Action

While direct experimental evidence for this compound is limited, the primary mechanism of action for many bis-benzimidazole derivatives is the inhibition of DNA topoisomerases.[2] These enzymes are crucial for resolving topological problems in DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, which triggers a cascade of cellular events culminating in apoptosis (programmed cell death).

Figure 2: Proposed signaling pathway for this compound.

The proposed workflow for the cytotoxic effect of this compound is as follows:

Figure 3: Logical workflow for the evaluation of this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the realm of cancer chemotherapy. Its structural similarity to known DNA topoisomerase inhibitors suggests a clear and testable mechanism of action. The provided putative synthesis and biological evaluation protocols offer a solid foundation for researchers to explore the therapeutic potential of this and related bis-benzimidazole derivatives. Further studies are warranted to confirm its precise biological targets and to optimize its activity and pharmacokinetic properties for potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: Bis(1-methylbenzimidazol-2-yl)methane Derivatives in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(1-methylbenzimidazol-2-yl)methane and its derivatives are a class of N-heterocyclic carbene (NHC) precursors that have garnered significant attention in the field of organic synthesis. Upon coordination to transition metals, they form stable metal-NHC complexes that are highly effective catalysts for a variety of organic transformations. Their strong σ-donating properties and the steric bulk provided by the benzimidazole wings make them excellent ligands for stabilizing metal centers and promoting catalytic activity. This document provides detailed application notes and protocols for the use of a representative bis-benzimidazolium salt, a derivative of this compound, in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboronic acids or esters. While aryl bromides and iodides are commonly used substrates, the use of more abundant and less expensive aryl chlorides presents a significant challenge due to the high bond dissociation energy of the C-Cl bond. Palladium complexes derived from bis-benzimidazolium salts have proven to be highly efficient catalysts for this transformation, even with challenging aryl chloride substrates.[1]

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize the catalytic performance of an in-situ generated palladium catalyst using a xylyl-linked bis(1-methyl-benzimidazolium) salt as the ligand precursor in the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid.[1]

Table 1: Suzuki-Miyaura Coupling of Activated Aryl Chlorides [1]

| Entry | Aryl Chloride (Ar-Cl) | Product (Ar-Ph) | Yield (%) |

| 1 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 98 |

| 2 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 95 |

| 3 | Methyl 4-chlorobenzoate | Methyl 4-phenylbenzoate | 92 |

| 4 | 2-Chloronitrobenzene | 2-Nitrobiphenyl | 96 |

Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), bis-benzimidazolium salt (1 mol%), K₃PO₄ (2.0 mmol), Toluene (3 mL), 110 °C, 12 h.

Table 2: Suzuki-Miyaura Coupling of Unactivated and Hindered Aryl Chlorides [1]

| Entry | Aryl Chloride (Ar-Cl) | Product (Ar-Ph) | Yield (%) |

| 1 | Chlorobenzene | Biphenyl | 85 |

| 2 | 1-Chloro-4-methoxybenzene | 4-Methoxybiphenyl | 88 |

| 3 | 2-Chlorotoluene | 2-Methylbiphenyl | 95 |

| 4 | 1-Chloro-2,6-dimethylbenzene | 2,6-Dimethylbiphenyl | 78 |

Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), bis-benzimidazolium salt (2 mol%), K₃PO₄ (2.0 mmol), Toluene (3 mL), 110 °C, 24 h.

Experimental Protocols

Protocol 1: Synthesis of Xylyl-Linked Bis(1-methyl-benzimidazolium) Dibromide Salt

This protocol describes the synthesis of the bis-benzimidazolium salt ligand precursor.[1]

Materials:

-

1-Methylbenzimidazole

-

α,α'-Dibromo-m-xylene

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylbenzimidazole (2.0 equiv.).

-

Add anhydrous acetonitrile (5 mL per 1.0 mmol of dibromide).

-

Add α,α'-dibromo-m-xylene (1.0 equiv.).

-

Heat the reaction mixture to reflux and maintain for 18 hours.

-

A precipitate will form during the reaction. After 18 hours, cool the mixture to room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with ethyl acetate.

-

Dry the product under vacuum to afford the pure bis-benzimidazolium salt.

Protocol 2: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the in-situ formation of the palladium catalyst and its use in the cross-coupling reaction.[1]

Materials:

-

Aryl chloride

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xylyl-linked bis(1-methyl-benzimidazolium) dibromide salt

-

Potassium phosphate (K₃PO₄), anhydrous

-

Toluene, anhydrous

Procedure:

-

To a flame-dried Schlenk tube, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%), the bis-benzimidazolium salt (0.01-0.02 mmol, 1-2 mol%), and anhydrous K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene (3 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for the time indicated in the tables (12-24 hours).

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps where the palladium-NHC catalyst participates.

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

This diagram outlines the general laboratory workflow for performing the Suzuki-Miyaura cross-coupling reaction as described in Protocol 2.

Caption: Laboratory workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of Bis(1-methylbenzimidazol-2-yl)methane

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Bis(1-methylbenzimidazol-2-yl)methane, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a three-stage process, commencing with the formation of the benzimidazole core, followed by N-methylation, and concluding with the creation of the methylene bridge.

I. Synthetic Strategy Overview

The synthesis of this compound can be achieved through a straightforward three-step process:

-

Step 1: Synthesis of 2-methyl-1H-benzimidazole via the condensation of o-phenylenediamine and acetic acid.

-

Step 2: N-methylation of 2-methyl-1H-benzimidazole to yield 1,2-dimethyl-1H-benzimidazole.

-

Step 3: Methylene bridge formation by coupling two molecules of a 1-methyl-1H-benzimidazole derivative.

This protocol provides a practical and adaptable methodology for laboratory-scale synthesis.

II. Experimental Protocols

Materials and Equipment:

-

Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

-

Heating mantles and magnetic stirrers

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

Column chromatography setup

-

Standard laboratory chemicals and solvents (reagent grade)

Step 1: Synthesis of 2-methyl-1H-benzimidazole

This step involves the acid-catalyzed condensation of o-phenylenediamine with acetic acid.[1][2]

Procedure:

-

In a 250 mL round-bottom flask, combine o-phenylenediamine (10.8 g, 0.1 mol) and glacial acetic acid (60 mL).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with stirring for 2 hours.

-

Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 1:1).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 400 mL of cold water with stirring.

-

Neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. This will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude 2-methyl-1H-benzimidazole in a desiccator or a vacuum oven at 50-60 °C. The product can be further purified by recrystallization from ethanol or water if necessary.

Step 2: Synthesis of 1,2-dimethyl-1H-benzimidazole

This step involves the N-methylation of 2-methyl-1H-benzimidazole.

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methyl-1H-benzimidazole (6.6 g, 0.05 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0 °C.

-

Carefully add sodium hydride (2.4 g of a 60% dispersion in mineral oil, 0.06 mol) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (3.4 mL, 0.055 mol) dropwise to the suspension via the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of 20 mL of cold water.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1,2-dimethyl-1H-benzimidazole. The product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

Step 3: Synthesis of this compound

This final step involves the formation of the methylene bridge between two molecules of 1-methyl-1H-benzimidazole. This can be achieved by reacting a lithiated intermediate of 1,2-dimethyl-1H-benzimidazole with a suitable one-carbon electrophile.

Procedure:

-

In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dimethyl-1H-benzimidazole (2.92 g, 0.02 mol) in 100 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 0.022 mol) dropwise to the stirred solution. A color change should be observed, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of N-(chloromethyl)phthalimide (3.91 g, 0.02 mol) in 50 mL of anhydrous THF.

-

Slowly add the solution of the lithiated benzimidazole to the N-(chloromethyl)phthalimide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration, remove the solvent under reduced pressure.

-

The resulting crude product containing the phthalimide-protected intermediate is then subjected to deprotection. Dissolve the crude material in ethanol (100 mL) and add hydrazine hydrate (2 mL, 0.04 mol).

-

Heat the mixture to reflux for 4 hours. A precipitate of phthalhydrazide will form.

-

Cool the mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel (using a suitable eluent system such as dichloromethane/methanol) to yield the final product.

III. Quantitative Data Summary

| Step | Reagent | MW ( g/mol ) | Amount | Moles | Molar Eq. |

| 1 | o-Phenylenediamine | 108.14 | 10.8 g | 0.1 | 1.0 |

| Glacial Acetic Acid | 60.05 | 60 mL | - | Excess | |

| 2 | 2-methyl-1H-benzimidazole | 132.16 | 6.6 g | 0.05 | 1.0 |

| Sodium Hydride (60%) | 40.00 | 2.4 g | 0.06 | 1.2 | |

| Methyl Iodide | 141.94 | 3.4 mL | 0.055 | 1.1 | |

| 3 | 1,2-dimethyl-1H-benzimidazole | 146.19 | 2.92 g | 0.02 | 2.0 |

| n-Butyllithium (2.5 M) | 64.06 | 8.8 mL | 0.022 | 2.2 | |

| N-(chloromethyl)phthalimide | 195.61 | 3.91 g | 0.02 | 1.0 | |

| Hydrazine Hydrate | 50.06 | 2 mL | 0.04 | 2.0 |

Note: The amounts in Step 3 are based on a theoretical 1:1 reaction of the lithiated species with the electrophile to form the bridged product in a subsequent step.

IV. Visualization of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Bis(1-methylbenzimidazol-2-yl)methane in Luminescent Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bis(1-methylbenzimidazol-2-yl)methane and its derivatives in the development of advanced luminescent materials. The following sections detail the applications of these compounds in Organic Light-Emitting Diodes (OLEDs) and as fluorescent sensors, providing key performance data and detailed experimental protocols.

Application in Organic Light-Emitting Diodes (OLEDs)

Bis(benzimidazole) derivatives are promising materials for use as emitters in OLEDs, particularly for achieving efficient blue electroluminescence. Their rigid structure and high thermal stability contribute to the durability and performance of OLED devices.

Data Presentation: Performance of OLEDs with Bis(benzimidazole)-based Emitters

| Compound | Role | Max. External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Voltage (V) | CIE Coordinates (x, y) | Reference |

| Compound B (1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene) | Non-doped emissive layer | 4.3 (±0.3) | 290 (±10) | 7.5 | (0.1482, 0.1300) | [1][2][3][4] |

| Compound B | Non-doped emissive layer | 0.35 (±0.04) | 100 (±6) | 5.5 | (0.1482, 0.1300) | [1][2][3][4] |

Experimental Protocol: Fabrication of a Non-Doped OLED Device

This protocol describes the fabrication of a non-doped OLED prototype using a bis(benzimidazole) derivative as the emissive layer.

1. Substrate Cleaning:

-

Sequentially sonicate ITO-coated glass substrates in an aqueous detergent solution, deionized (DI) water, acetone, and isopropanol.

-

Dry the cleaned substrates overnight in a glovebox.

-

Treat the substrates with oxygen plasma for 20 minutes under ambient conditions before use[1].

2. Hole Transport Layer (HTL) Deposition:

-

Prepare a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

-

Spin-coat the PEDOT:PSS solution onto the ITO substrate. For a 30-40 nm thick film, typical spin-coating parameters are 5000-6000 rpm for 30 seconds[5].

-

Anneal the substrate to remove any residual solvent.

3. Emissive Layer Deposition:

-

The bis(benzimidazole) emissive material is deposited via vacuum thermal deposition[1].

-

Place the substrate in a vacuum thermal evaporator.

-

Evaporate the emissive material under high vacuum (typically < 10-6 Torr) to the desired thickness.

4. Electron Transport Layer (ETL) and Cathode Deposition:

-

Sequentially deposit the ETL and a low work function metal cathode (e.g., Ca, Al, or LiF/Al) via thermal evaporation without breaking the vacuum.

5. Encapsulation:

-

Encapsulate the device using a glass lid and UV-curable epoxy to protect the organic layers from atmospheric moisture and oxygen.

Experimental Workflow: OLED Fabrication

Caption: Workflow for the fabrication of an OLED device.

Application as Fluorescent Probes for Metal Ion Sensing

Bis(benzimidazole) derivatives can act as effective fluorescent probes for the selective detection of various metal ions. The benzimidazole nitrogen atoms provide excellent coordination sites for metal ions, leading to changes in the photophysical properties of the molecule upon binding.

Data Presentation: Photophysical Properties of Bis(benzimidazole)-based Probes and Complexes

| Compound/Complex | Analyte | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Key Observation | Reference |

| DQBM-B | Co²⁺ | 308 | 508 | Fluorescence quenching | [6] |

| CPBI₂ | Cu²⁺, Zn²⁺ | - | 504 | Fluorescence quenching | [7] |

| Platinum(II) pincer complexes with 2,6-bis(N-methylbenzimidazol-2-yl)pyridine | - | - | 470-560 | Intense, vibronically-structured emission at 77 K | [8] |

| C₁₅H₁₃N₄²⁺·2Cl⁻ | - | - | - | Purple fluorescence in DMF | [9] |

| [Zn(bmib)(HCOO)₂]·3H₂O | - | - | 460 | Blue fluorescence in solid state | [10] |

| [Cd(bmib)₀.₅(tdc)(DMF)(H₂O)] | - | - | 470 | Blue fluorescence in solid state | [10] |

bmib = 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene

Data Presentation: Performance of Bis(benzimidazole)-based Fluorescent Probes

| Probe | Analyte | Detection Limit | Solvent | Reference |

| DQBM-B | Co²⁺ | 3.56 µmol L⁻¹ | DMF (with 5% water) | [6] |

| CPBI₂ | Cu²⁺ | 5.98 x 10⁻⁹ M | DMSO/H₂O (90:10, v/v) | [7] |

| CPBI₂ | Zn²⁺ | 6.02 x 10⁻⁹ M | DMSO/H₂O (90:10, v/v) | [7] |

Experimental Protocol: Fluorescent Detection of Co²⁺ Ions

This protocol outlines a general procedure for the detection of Co²⁺ ions using a bis(benzimidazole)-based fluorescent probe in solution.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., DQBM-B) in an appropriate solvent (e.g., DMF with 5% water content v/v) at a concentration of 0.7 μmol L⁻¹[6].

-

Prepare stock solutions of various metal ions (e.g., Ba²⁺, Ca²⁺, Al³⁺, Co²⁺, Fe³⁺, Hg²⁺, Cd²⁺, Mn²⁺, Mg²⁺, Ni²⁺, Cu²⁺, Pb²⁺, and Ag⁺) in the same solvent system.

2. Fluorescence Measurements:

-

To a cuvette containing the probe solution, add a specific equivalent of the metal ion solution.

-

Allow the solution to incubate for a set time (e.g., 30 minutes) to ensure the reaction reaches equilibrium[6].

-

Record the fluorescence emission spectrum using a spectrofluorometer at a specific excitation wavelength (e.g., 308 nm)[6].

3. Selectivity and Competition Experiments:

-

To assess selectivity, record the fluorescence spectra of the probe solution in the presence of various different metal ions.

-

For competition experiments, add other metal ions to a solution of the probe that already contains the target analyte (Co²⁺) to observe any interference.

Signaling Pathway: Metal Ion Sensing Mechanism

Caption: Mechanism of fluorescence quenching upon metal ion binding.

Synthesis of Bis(benzimidazole) Derivatives

A general synthetic route to bis(benzimidazole) compounds involves the condensation of o-phenylenediamine or its derivatives with a dicarboxylic acid or its equivalent.

Experimental Protocol: General Synthesis of Bis(benzimidazoles)

This protocol describes a general method for the synthesis of bis(benzimidazoles).

1. Reaction Setup:

-

In a round-bottom flask, dissolve o-phenylenediamine and a suitable dicarboxylic acid (e.g., thiodiacetic acid for sulfur-bridged bis(benzimidazoles)) in a solution of 4 M HCl[11].

2. Reflux:

-

Reflux the reaction mixture for an extended period (e.g., 72 hours)[11].

3. Isolation of the Product:

-

Cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the precipitate and dry it.

4. Purification:

-

Dissolve the crude product in distilled water.

-

Basify the solution with an ammonia solution to a pH of 9 to precipitate the pure bis(benzimidazole) product.

-

Filter the purified product and dry it thoroughly.

Logical Relationship: Synthesis Pathway

References

- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs | NSF Public Access Repository [par.nsf.gov]

- 4. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs [ouci.dntb.gov.ua]

- 5. ossila.com [ossila.com]

- 6. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions [mdpi.com]

- 7. Preparation of Large Conjugated Polybenzimidazole Fluorescent Materials and Their Application in Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structure and properties of two d<sup>10</sup> metal complexes based on 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene ligand [yndxxb.ynu.edu.cn]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: Antimicrobial Properties of Bis(1-methylbenzimidazol-2-yl)methane and Related Bis-Benzimidazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: